molecular formula C18H14Cl2FN3O B4327278 N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide

Cat. No.: B4327278
M. Wt: 378.2 g/mol
InChI Key: MQEKOCRXJYSGFL-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a 2,4-dichlorobenzyl group and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. Subsequently, the 2,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, followed by the coupling of the fluorobenzamide moiety through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and pyrazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or benzyl derivatives.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine
  • N’-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-(9-oxo-10(9H)-acridinyl)acetohydrazide

Uniqueness

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide stands out due to its unique combination of a pyrazole ring with a 2,4-dichlorobenzyl group and a fluorobenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3O/c1-11-8-17(22-18(25)12-3-6-15(21)7-4-12)24(23-11)10-13-2-5-14(19)9-16(13)20/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEKOCRXJYSGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide
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N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide
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